molecular formula C15H15NO3 B2975871 Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 2380042-17-9

Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2975871
CAS No.: 2380042-17-9
M. Wt: 257.289
InChI Key: BTVALJOXUUZHLD-UHFFFAOYSA-N
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Description

Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a prop-2-ynyl group attached to the nitrogen atom of the pyrrolidine ring, a benzyl group attached to the carbon atom, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction conditions usually involve stirring the mixture at room temperature for a few hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-ynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate include other pyrrolidine derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-8-19-15(18)13-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVALJOXUUZHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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